molecular formula C8H13F3N2O2 B11719633 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate

2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate

Katalognummer: B11719633
Molekulargewicht: 226.20 g/mol
InChI-Schlüssel: JZATUROTZMONFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2,6-diazaspiro[33]heptane 2,2,2-trifluoroacetate is a chemical compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves the reaction of 2-Methyl-2,6-diazaspiro[3.3]heptane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroacetate salt. The process may involve the use of solvents such as dichloromethane or acetonitrile and requires careful temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate
  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride

Uniqueness

2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased acidity and the ability to participate in specific reactions. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H13F3N2O2

Molekulargewicht

226.20 g/mol

IUPAC-Name

2-methyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H12N2.C2HF3O2/c1-8-4-6(5-8)2-7-3-6;3-2(4,5)1(6)7/h7H,2-5H2,1H3;(H,6,7)

InChI-Schlüssel

JZATUROTZMONFE-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.